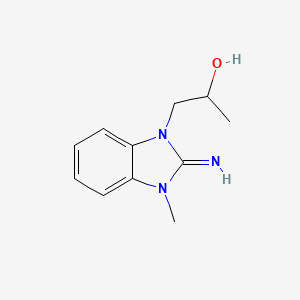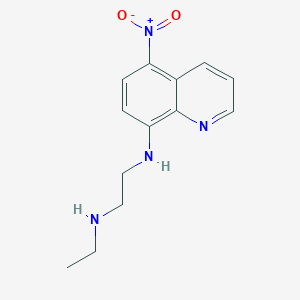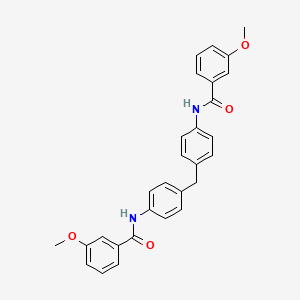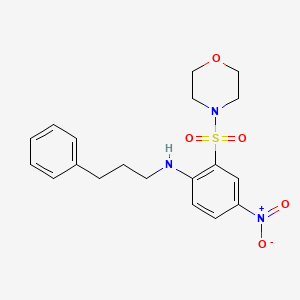![molecular formula C23H20N2O3S B11661462 4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11661462.png)
4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group, a formamido group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE typically involves multiple steps, starting with the formation of the phenylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide. The formamido group is then added through a formylation reaction, followed by the introduction of the imino group via a condensation reaction with an amine. Finally, the acetate ester is formed through esterification with acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
Scientific Research Applications
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The formamido and imino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[({4-[(METHYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfanyl group enhances its potential for covalent modification of proteins, while the acetate ester provides a site for further chemical modifications.
Properties
Molecular Formula |
C23H20N2O3S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-[(E)-[[4-(phenylsulfanylmethyl)benzoyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H20N2O3S/c1-17(26)28-21-13-9-18(10-14-21)15-24-25-23(27)20-11-7-19(8-12-20)16-29-22-5-3-2-4-6-22/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
GHOCROWXRXBMSD-BUVRLJJBSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
![N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661389.png)


![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11661430.png)
![(3,4-dichlorophenyl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11661457.png)
![2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11661466.png)

![N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661484.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)
